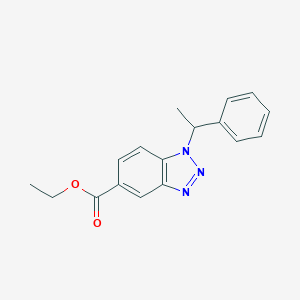![molecular formula C12H17N5S B249526 N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B249526.png)
N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of tetrazole-based compounds and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of certain cytokines. It has also been shown to have antimicrobial activity against various bacterial strains. Additionally, it has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable and can be stored for long periods. However, it has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for the study of N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine. One direction is to further investigate its potential as a drug delivery system, particularly for crossing the blood-brain barrier. Another direction is to study its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, further studies can be conducted to fully understand its mechanism of action and potential toxicity.
In conclusion, N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is a compound with promising potential for various scientific research applications. Its synthesis method is relatively simple, and it has shown promising results in various studies. Further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine involves the reaction of N-benzyl-3-bromo-propan-1-amine and sodium azide in the presence of copper(I) iodide. The reaction takes place in dimethylformamide (DMF) and results in the formation of the desired product with a yield of 72%.
Applications De Recherche Scientifique
N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. It has also been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
Nom du produit |
N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine |
|---|---|
Formule moléculaire |
C12H17N5S |
Poids moléculaire |
263.36 g/mol |
Nom IUPAC |
N-benzyl-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C12H17N5S/c1-17-12(14-15-16-17)18-9-5-8-13-10-11-6-3-2-4-7-11/h2-4,6-7,13H,5,8-10H2,1H3 |
Clé InChI |
RRYRZZFSRVXERH-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=CC=C2 |
SMILES canonique |
CN1C(=NN=N1)SCCCNCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,4-trimethoxybenzamide](/img/structure/B249444.png)

![N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B249447.png)
![N-[2-(biphenyl-4-yloxy)ethyl]acetamide](/img/structure/B249454.png)






![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide](/img/structure/B249470.png)

